Tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromomethyl group, two fluorine atoms, and a tert-butyl ester group attached to a pyrrolidine ring. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials such as 3,3-difluoropyrrolidine.
Bromomethylation: The introduction of the bromomethyl group is achieved through a bromomethylation reaction. This can be done using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound is investigated for its potential use in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Bioconjugation: The bromomethyl group allows for the attachment of various biomolecules, making it useful in the development of bioconjugates for diagnostic and therapeutic applications.
Industry:
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 4-(bromomethyl)benzoate: Contains a benzene ring instead of a pyrrolidine ring.
Uniqueness:
Structural Features: The presence of both bromomethyl and difluoro groups on the pyrrolidine ring makes tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate unique compared to its analogs.
Reactivity: The combination of these functional groups provides distinct reactivity patterns, making it valuable for specific synthetic applications.
This compound’s unique structural and chemical properties make it a versatile tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF2NO3/c1-9(2,3)17-8(16)14-5-6(4-11)10(12,13)7(14)15/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRVASOYYQEXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1=O)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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